Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with a complex structure that includes a 1,3,4-thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with enzymes and receptors, potentially disrupting biological processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
Acetazolamide: A diuretic and carbonic anhydrase inhibitor.
Methazolamide: Used to treat glaucoma.
Uniqueness
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific structure, which includes the pivalamido group and the ethyl ester. This unique structure may confer distinct biological activities and chemical properties compared to other 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-8-6-7-9-12(11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPAYYKJBIOLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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